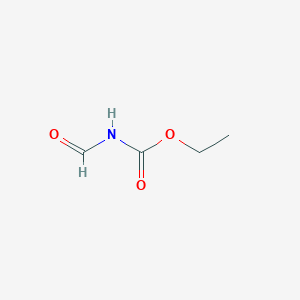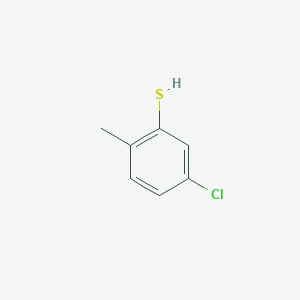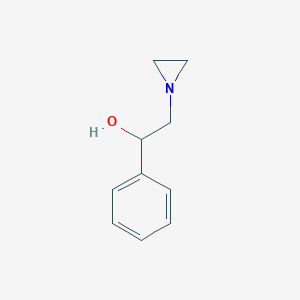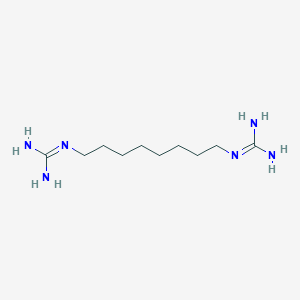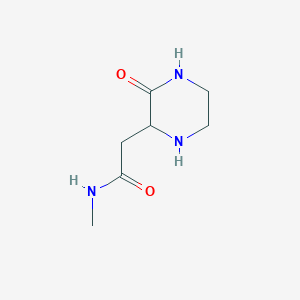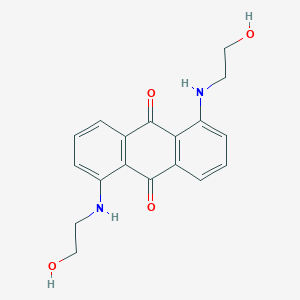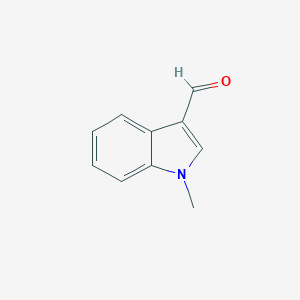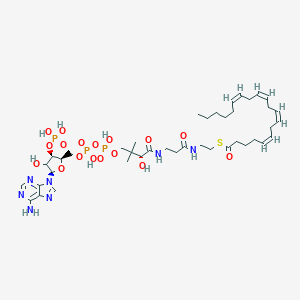
Arachidonyl-coa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonyl-coa is a crucial molecule in the biosynthesis of various bioactive lipids, including endocannabinoids, prostaglandins, and leukotrienes. It is synthesized in the body through a complex pathway involving several enzymes and metabolic intermediates. The molecule has been extensively studied for its role in various physiological and pathological processes, including inflammation, pain, and cancer.
Applications De Recherche Scientifique
Infant Development and Dietary Needs
Arachidonic acid (ARA), derived from Arachidonyl-CoA, plays a crucial role in infant development, particularly in brain growth and the immune system. ARA is integral to the composition of human milk, providing essential fatty acids necessary for infants who cannot synthesize ARA in sufficient quantities to meet metabolic demands. Studies highlight ARA's function as a precursor to eicosanoids, which are vital for immunity and immune responses. The balance between ARA and docosahexaenoic acid (DHA) is critical, as an excess of DHA can suppress ARA's benefits. The inclusion of both ARA and DHA in infant formulas has been practiced for over two decades to mimic the nutrient profile of breast milk and support infant health and development (Hadley et al., 2016).
Metabolic Disorders and Bioactive Lipids
ARA's metabolism into bioactive lipids has implications for treating metabolic disorders. Eicosanoids derived from ARA are significant for their complex biofunctions, influencing various cell types including pancreatic β cells and hepatocytes. Research into ω-3 polyunsaturated fatty acids (PUFAs)-derived metabolites, such as eicosapentaenoic acid (EPA) and DHA, alongside ARA, indicates potential in treating diseases like diabetes and non-alcoholic fatty liver disease due to their anti-inflammatory effects (Duan et al., 2021).
Neurological Health and Disease Management
ARA is implicated in the management of bipolar disorder and other neurological conditions. It's a major structural component of the central nervous system (CNS) and is involved in signaling pathways critical for brain function. Dietary ARA affects brain health, impacting processes such as neuroinflammation and excitotoxicity, which are relevant to conditions like bipolar disorder. The modulation of the brain ARA cascade by drugs used in bipolar disorder treatment suggests ARA's potential therapeutic target (Bazinet, 2009).
Plant Defense Mechanisms
Interestingly, ARA also plays a role in plant biology as an elicitor of defense reactions to phytopathogens. It induces both local and systemic resistance in plants, akin to an immunization process. This function underscores ARA's biochemical versatility and highlights its potential application in agricultural sciences to enhance plant resilience against diseases without relying on chemical fungicides (Dedyukhina et al., 2014).
Cardiovascular and Renal Function
ARA metabolites, produced via cytochrome P450-dependent monooxygenases, significantly influence blood pressure regulation and renal function. These metabolites have been linked to both vasodilation and vasoconstriction, affecting systemic blood pressure and kidney health. Understanding ARA's metabolism through this pathway offers insights into its role in cardiovascular diseases and potential therapeutic targets (Rahman et al., 1997).
Propriétés
Numéro CAS |
17046-56-9 |
|---|---|
Nom du produit |
Arachidonyl-coa |
Formule moléculaire |
C41H66N7O17P3S |
Poids moléculaire |
1054 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
InChI |
InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
Clé InChI |
JDEPVTUUCBFJIW-YQVDHACTSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Description physique |
Solid |
Synonymes |
arachidonoyl-CoA arachidonoyl-coenzyme A arachidonyl-CoA arachidonyl-coenzyme A coenzyme A, arachidonyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



